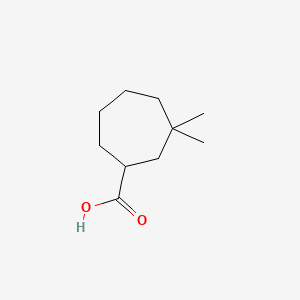
3,3-Dimethylcycloheptane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylcycloheptane-1-carboxylic acid is a cycloalkane derivative with a seven-membered ring structure. This compound is characterized by the presence of two methyl groups attached to the third carbon of the cycloheptane ring and a carboxylic acid functional group attached to the first carbon. Cycloalkanes, including 3,3-Dimethylcycloheptane-1-carboxylic acid, are known for their stability and unique chemical properties due to their ring structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylcycloheptane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3,3-Dimethylcycloheptane-1-carboxylic acid may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethylcycloheptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or other functional groups.
Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
3,3-Dimethylcycloheptane-1-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3,3-Dimethylcycloheptane-1-carboxylic acid depends on its specific application and the target molecules it interacts withThe methyl groups may also affect the compound’s hydrophobicity and overall chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptane: A simpler cycloalkane with a seven-membered ring but without the carboxylic acid group.
3,3-Dimethylcyclohexane-1-carboxylic acid: A similar compound with a six-membered ring instead of a seven-membered ring
Uniqueness
3,3-Dimethylcycloheptane-1-carboxylic acid is unique due to its specific ring size and the presence of both methyl groups and a carboxylic acid functional group. This combination of features gives it distinct chemical properties and reactivity compared to other cycloalkanes .
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
3,3-dimethylcycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-10(2)6-4-3-5-8(7-10)9(11)12/h8H,3-7H2,1-2H3,(H,11,12) |
Clé InChI |
ORHOKPIIXIZAAH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC(C1)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


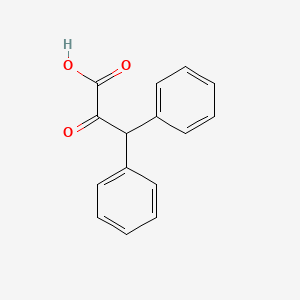
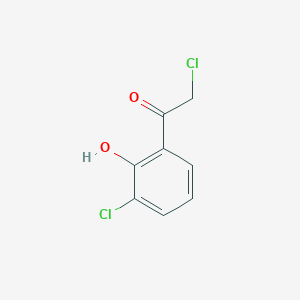
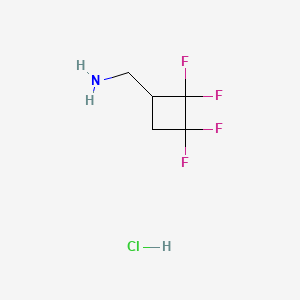
![N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide](/img/structure/B13604374.png)
![(1r)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine](/img/structure/B13604376.png)
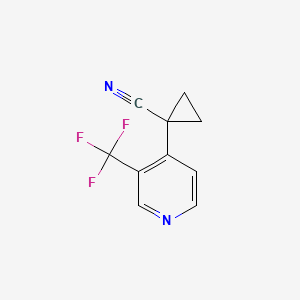
![1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-onehydrochloride](/img/structure/B13604385.png)
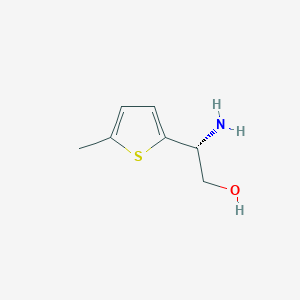
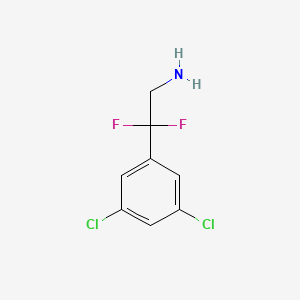
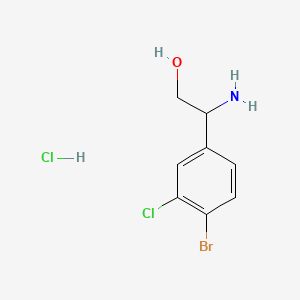

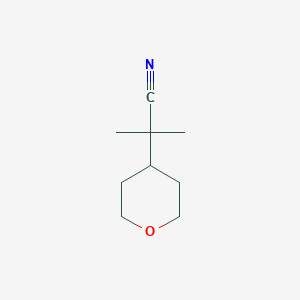
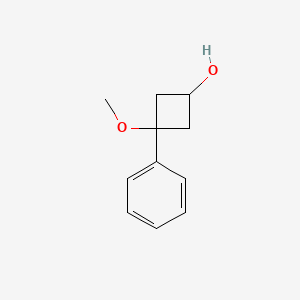
![1-[3-(Difluoromethylsulfanyl)phenyl]ethanone](/img/structure/B13604429.png)
